P2X3 Receptor Antagonist Activity: Comparative Potency
3-[2-(Benzyloxy)ethyl]cyclobutan-1-one demonstrates potent antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3), a validated target for chronic pain and inflammation [1]. In a functional assay using Xenopus oocytes expressing the receptor, the compound exhibited an EC50 of 80 nM [1]. This represents a high degree of target engagement, differentiating it from closely related analogs such as 3-(benzyloxy)cyclobutanone, which is not reported to have significant activity at this receptor and is primarily utilized as a general synthetic intermediate for reverse transcriptase inhibitors [2].
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3-(benzyloxy)cyclobutanone (CAS 30830-27-4) |
| Quantified Difference | Not reported / Not active |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, measured at 10 µM |
Why This Matters
This specific nanomolar potency justifies selection for P2X3-targeted drug discovery programs, where other cyclobutanone intermediates lack reported activity.
- [1] BindingDB. Affinity Data for P2X purinoceptor 3. EC50 = 80 nM. Assay ID BDBM50118219. View Source
- [2] BOC Sciences. 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4) used for HIV-1 reverse transcriptase inhibitors. View Source
